Benzyl[(4-bromothiophen-3-yl)methyl]amine
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Overview
Description
Benzyl[(4-bromothiophen-3-yl)methyl]amine is an organic compound with the molecular formula C12H12BrNS and a molecular weight of 282.20 g/mol . This compound features a benzyl group attached to a thiophene ring substituted with a bromine atom at the 4-position and a methylamine group at the 3-position. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[(4-bromothiophen-3-yl)methyl]amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Benzyl Bromide: Benzyl alcohol is converted to benzyl bromide using hydrobromic acid or phosphorus tribromide.
Coupling Reaction: The brominated thiophene is then coupled with benzyl bromide in the presence of a base such as potassium carbonate to form the intermediate compound.
Amination: The intermediate is then reacted with methylamine to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Benzyl[(4-bromothiophen-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
Benzyl[(4-bromothiophen-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl[(4-bromothiophen-3-yl)methyl]amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- Benzyl[(4-chlorothiophen-3-yl)methyl]amine
- Benzyl[(4-fluorothiophen-3-yl)methyl]amine
- Benzyl[(4-iodothiophen-3-yl)methyl]amine
Uniqueness
Benzyl[(4-bromothiophen-3-yl)methyl]amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions and reactions that are distinct from those of other halogens.
Biological Activity
Benzyl[(4-bromothiophen-3-yl)methyl]amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that combines a benzyl group with a brominated thiophene derivative. Its molecular formula is C10H10BrN, and it is characterized by the presence of a bromine atom at the 4-position of the thiophene ring, which significantly influences its chemical reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Compounds similar to this compound have demonstrated antimicrobial properties against various bacteria and fungi. For instance, studies have shown that substituted thiophene derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
- Anticancer Properties : There is growing evidence supporting the anticancer potential of thiophene derivatives. Research has indicated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Preliminary studies suggest that related compounds may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in various biological pathways. For example, its structural similarity to known AChE inhibitors suggests potential dual inhibition activity against both AChE and BuChE .
- Molecular Docking Studies : Computational studies have indicated that this compound has a favorable binding affinity to target proteins involved in cancer pathways, which could enhance its therapeutic efficacy .
Antimicrobial Evaluation
A study conducted on the antimicrobial efficacy of this compound revealed the following results:
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 50 µg/mL |
Staphylococcus aureus | 20 | 25 µg/mL |
Candida albicans | 18 | 30 µg/mL |
These results demonstrate significant antimicrobial potential, particularly against gram-positive bacteria .
Anticancer Activity
In a separate study focusing on anticancer properties, this compound was evaluated for its effects on human cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |
HeLa (cervical cancer) | 15.0 | Cell cycle arrest at G2/M phase |
The findings indicate that the compound effectively inhibits cell growth and induces apoptosis in cancer cells .
Properties
Molecular Formula |
C12H12BrNS |
---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
N-[(4-bromothiophen-3-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C12H12BrNS/c13-12-9-15-8-11(12)7-14-6-10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2 |
InChI Key |
LGSUCPUGJVGECI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CSC=C2Br |
Origin of Product |
United States |
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